molecular formula C7H14N2O B13505476 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane

Cat. No.: B13505476
M. Wt: 142.20 g/mol
InChI Key: WZTTZEWYXDZOCY-UHFFFAOYSA-N
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Description

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane (molecular formula: C₈H₁₅N₂O) is a spirocyclic compound featuring a unique bicyclic scaffold with oxygen and nitrogen heteroatoms. Its structure comprises a five-membered oxa ring (5-oxa) fused to a three-membered diaza ring (2,8-diaza), with a methyl substituent at the 6-position (CID 65122405) .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane

InChI

InChI=1S/C7H14N2O/c1-6-2-8-3-7(10-6)4-9-5-7/h6,8-9H,2-5H2,1H3

InChI Key

WZTTZEWYXDZOCY-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(O1)CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, leading to the formation of the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives .

Scientific Research Applications

6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

The spiro[3.5]nonane scaffold is versatile, with modifications to heteroatom placement and substituents significantly impacting biological activity, physicochemical properties, and synthetic accessibility. Below is a detailed comparison with key analogs:

2,7-Diazaspiro[3.5]nonane Derivatives

  • Structure : Contains two nitrogen atoms at positions 2 and 7, lacking the oxygen atom present in the target compound.
  • Biological Activity :
    • Sigma Receptor Binding : Derivatives like 5b (KiS1R = 13 nM, KiS2R = 102 nM) exhibit high S1R affinity and selectivity, with in vivo antiallodynic effects at 20 mg/kg. Functional profiles (agonist/antagonist) depend on substituents; e.g., 4b acts as an S1R agonist, while 5b is an antagonist .
    • Synthetic Routes : Synthesized via Buchwald–Hartwig amination and alkylation of tert-butyl-protected intermediates .

8-Oxa-5-azaspiro[3.5]nonane

  • Structure : Oxygen at position 8 and nitrogen at position 3.
  • Application : Intermediate in synthesizing triazine derivatives (e.g., 29 ), highlighting its utility in constructing bioactive molecules .
  • Contrast : The inverted placement of oxygen and nitrogen relative to the target compound may influence ring strain and reactivity.

1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane

  • Biological Activity : Demonstrates broad-spectrum antimicrobial activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (A. hydrophila, E. coli) pathogens, as well as antioxidant properties .
  • Key Difference : The bicyclic framework and additional oxygen atoms enhance polarity, likely improving water solubility but reducing membrane permeability compared to spiro analogs .

tert-Butyl 6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

  • Structure : Boc-protected derivative of the target compound.
  • Synthetic Relevance : Used as a precursor in SR ligand synthesis. Molecular weight = 242.3 g/mol; discontinued commercially but critical for accessing functionalized spiro scaffolds .
  • Comparison : The Boc group facilitates selective functionalization at the 2-position, a strategy shared with other spiro compounds in drug discovery .

Physicochemical and Structural Analysis

Compound Molecular Formula Heteroatoms Key Substituents Predicted CCS (Ų, [M+H]+) Biological Activity
6-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane C₈H₁₅N₂O 5-oxa, 2,8-diaza 6-methyl 129.8 Limited data (SR ligand potential)
2,7-Diazaspiro[3.5]nonane (5b) C₁₃H₁₇N₃O 2,7-diaza Benzylamide N/A S1R antagonist (Ki = 13 nM)
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane C₇H₁₀N₂O₂ 1,4-diaza, 2,5-dioxo None N/A Antimicrobial, antioxidant
8-Oxa-5-azaspiro[3.5]nonane C₇H₁₁NO 8-oxa, 5-aza None N/A Synthetic intermediate

Notes:

  • Methyl Substituent : The 6-methyl group in the target compound likely enhances lipophilicity, impacting pharmacokinetics and target engagement compared to unsubstituted analogs .

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